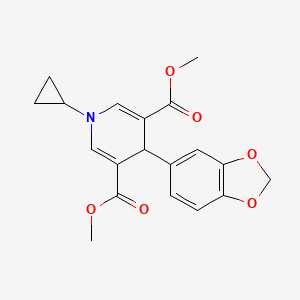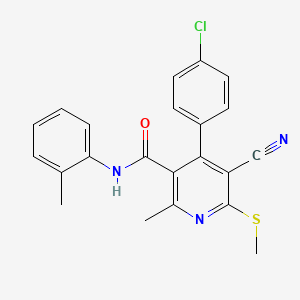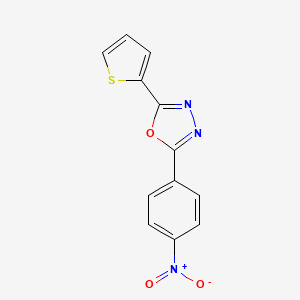![molecular formula C28H27ClO3 B11634916 7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11634916.png)
7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde , belongs to the class of organic compounds called coumarins and derivatives . These compounds feature a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . Its chemical formula is C~17~H~11~ClO~4~ .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One approach is the coupling of a 3-chlorobenzyl ether with a chromone aldehyde . The reaction typically proceeds under mild conditions, and the resulting compound is isolated and purified.
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using optimized processes. These methods ensure high yield and purity for commercial applications.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Substitution reactions at the chlorobenzyl group can modify the compound.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol derivative.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Substitution: Alkylating agents (e.g., alkyl halides) for chlorobenzyl substitution.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Major Products:: The specific products depend on the reaction conditions and reagents used. Potential products include alcohols, ketones, or substituted derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential therapeutic properties, including enzyme inhibition.
Industry: As an intermediate for drug development or fine chemicals.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes like amine oxidase . Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it to other coumarin derivatives. Its uniqueness lies in the combination of the chlorobenzyl group and the chromone scaffold.
Propiedades
Fórmula molecular |
C28H27ClO3 |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
7-[(3-chlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H27ClO3/c1-2-3-4-6-13-22-16-25-24(21-11-7-5-8-12-21)17-28(30)32-27(25)18-26(22)31-19-20-10-9-14-23(29)15-20/h5,7-12,14-18H,2-4,6,13,19H2,1H3 |
Clave InChI |
LRKHJYSLVJMGTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634840.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B11634841.png)


![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11634865.png)

![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)
![2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634880.png)


![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634889.png)
